Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
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Overview
Description
Ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features an oxazolidine ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-(3-methyloxazolidin-2-yl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted carbamates, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacking the oxazolidine ring.
Phenyl carbamate: Contains a phenyl group instead of the oxazolidine ring, leading to different chemical properties.
Oxazolidinones: Compounds with a similar oxazolidine ring but different substituents, often used as antibiotics.
Uniqueness
Ethyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is unique due to the presence of both the oxazolidine ring and the carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89221-66-9 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-17-13(16)14-11-6-4-10(5-7-11)12-15(2)8-9-18-12/h4-7,12H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
VRSUTAVIGHYZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
Origin of Product |
United States |
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